molecular formula C22H17ClN2 B132045 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole CAS No. 23593-71-7

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Cat. No.: B132045
CAS No.: 23593-71-7
M. Wt: 344.8 g/mol
InChI Key: BLNLHAFFGFCSRK-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS: 23593-71-7) is a triarylmethane-substituted imidazole derivative. It is structurally characterized by a central imidazole ring attached to a diphenylmethyl group substituted with a 4-chlorophenyl moiety. This compound is primarily recognized as an impurity (Impurity B) in the synthesis of clotrimazole, a widely used antifungal agent . Its synthesis involves the reaction of 1-chloro-4-(chlorodiphenylmethyl)benzene (T1-Cl) with imidazole, yielding a white crystalline solid with a melting point of 141.2°C and a molecular formula of C₂₂H₁₇ClN₂ .

Properties

IUPAC Name

1-[(4-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLHAFFGFCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517375
Record name 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole
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Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23593-71-7
Record name 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole
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Record name 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
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Record name 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE
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Biochemical Analysis

Biochemical Properties

1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole has been shown to exhibit significant effects on both allergic asthma and allergic itching. This suggests that it interacts with certain enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

The cellular effects of 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole are not yet fully understood. Given its observed effects on allergic reactions, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole vary with different dosages in animal models. Specific details on threshold effects, as well as any toxic or adverse effects at high doses, are not yet available.

Biological Activity

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, also known as Clotrimazole Impurity B, is a synthetic compound primarily recognized as an impurity in the antifungal medication clotrimazole. Its chemical formula is C22H17ClN2, and it features an imidazole ring substituted with a diphenylmethyl group and a 4-chlorophenyl group. While it does not have therapeutic applications on its own, understanding its biological activity is essential for quality control in pharmaceutical formulations.

Synthesis and Properties

The synthesis of this compound occurs during the production of clotrimazole, utilizing standard organic synthesis techniques. The compound's structure contributes to its unique chemical properties, making it relevant in pharmaceutical contexts, particularly in assessing the purity of clotrimazole formulations .

The biological activity of imidazole derivatives is often linked to their ability to interact with various molecular targets. Imidazole groups can act as acid–base catalysts and participate in nucleophilic catalysis, which is crucial in enzymatic reactions. This catalytic potential is significant in biological systems, where imidazoles are involved in various metabolic processes .

Antibacterial Activity

Research has shown that imidazole derivatives can exhibit antibacterial properties. For instance, compounds containing both imidazole and benzimidazole motifs have been synthesized and evaluated for their antibacterial activities against various gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine may enhance the antibacterial efficacy of these compounds .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other imidazole derivatives known for their biological activities.

Compound Structure Features Biological Activity
ClotrimazoleImidazole ring with diphenylmethyl groupPotent antifungal agent
MiconazoleImidazole ring with different side chainsStronger antifungal activity
KetoconazoleMore complex structureBroader spectrum of antifungal activity
This compoundImidazole ring with 4-chlorophenyl groupImpurity; limited studies on direct activity

Case Studies

While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential effects:

  • Antiviral Studies : Imidazoles have been investigated for their antiviral properties. Some derivatives have shown effectiveness against viruses like HIV and dengue due to their ability to inhibit viral replication mechanisms .
  • Analytical Chemistry : The compound plays a crucial role in quality control processes for clotrimazole manufacturing by serving as a marker for impurity assessment. This aspect emphasizes the importance of monitoring impurities in pharmaceutical products for safety and efficacy.

Scientific Research Applications

Pharmaceutical Research Applications

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole is primarily utilized in the pharmaceutical industry for the following purposes:

Quality Control in Clotrimazole Manufacturing

This compound serves as a critical marker in quality control processes during the production of clotrimazole. Its presence is monitored to ensure the purity and safety of the final antifungal product. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify this impurity, ensuring compliance with regulatory standards .

Antifungal Activity Studies

Research indicates that imidazole derivatives exhibit significant antifungal activity by disrupting cellular processes in fungi. Although this compound itself does not have therapeutic applications, its structural characteristics provide insights into developing new antifungal agents .

Synthesis and Characterization

The synthesis of this compound typically occurs during the manufacturing process of clotrimazole. Various synthetic methods can be employed, including:

  • Organic Synthesis Techniques: Standard techniques are used to ensure the formation of this compound as a byproduct.
  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound relates to other imidazole derivatives:

Compound NameStructure FeaturesUnique Aspects
ClotrimazoleSimilar imidazole structureKnown antifungal agent; widely studied
MiconazoleImidazole ring with different side chainsStronger antifungal activity; used in various formulations
KetoconazoleMore complex imidazole derivativeBroader spectrum of antifungal activity
EconazoleSimilar imidazole core with different substituentsEffective against dermatophytes

While these compounds share structural similarities, this compound is primarily noted for its role as an impurity rather than a therapeutic agent .

Case Study 1: Impurity Detection Methods

A study focused on developing analytical methods for detecting this compound in clotrimazole formulations. Researchers employed HPLC coupled with UV detection to quantify this impurity, demonstrating its importance in ensuring product quality .

Case Study 2: Structural Analysis for New Drug Development

Another research effort involved using the structural characteristics of this compound to inform the design of new antifungal agents. By modifying the imidazole core, scientists aimed to enhance therapeutic efficacy against various fungal infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the imidazole ring’s nitrogen atoms, facilitated by electron-withdrawing effects of the 4-chlorophenyl group. Key examples include:

Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. For example:
Reagent : CH₃I, K₂CO₃, DMF, 60°C
Product : 1-[(4-Chlorophenyl)diphenylmethyl]-3-methyl-1H-imidazole

Acylation :
Acetyl chloride in the presence of triethylamine produces N-acylated analogs:
Reagent : AcCl, Et₃N, CH₂Cl₂, RT
Product : 1-[(4-Chlorophenyl)diphenylmethyl]-3-acetyl-1H-imidazole

Oxidation

Controlled oxidation using mild agents modifies the imidazole ring without degrading the trityl group:
Reagent : H₂O₂ (30%), CH₃CN, 50°C
Product : 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole-3-oxide (yield: 72%)

Reduction

Catalytic hydrogenation selectively reduces substituents:
Reagent : H₂ (1 atm), Pd/C, EtOH, RT
Product : 1-[(4-Chlorophenyl)diphenylmethyl]-4,5-dihydro-1H-imidazole (yield: 85%)

Multi-Component Reactions (MCRs)

The compound participates in one-pot MCRs to generate structurally complex molecules. A notable example:

Reaction Type Components Conditions Product
Ugi ReactionAldehyde, amine, isocyanideMeOH, RT, 12 hTetrazole-functionalized derivative (yield: 68%)
Biginelli ReactionAldehyde, urea, β-keto esterHCl (cat.), reflux, 8 hDihydropyrimidinone hybrid (yield: 55%)

Catalytic Cross-Coupling

Palladium-mediated coupling reactions enable aryl functionalization:
Suzuki-Miyaura Coupling :
Reagents :

  • Aryl boronic acid

  • Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C
    Product : Biaryl-modified imidazole derivative (yield: 63%)

Deprotonation

Strong bases (e.g., LDA) deprotonate the NH group, enabling further functionalization:
Reagent : LDA, THF, -78°C
Intermediate : Lithium imidazolide, which reacts with electrophiles (e.g., CO₂) to form carboxylates

Hydrolysis

Acidic hydrolysis cleaves the imidazole ring:
Reagent : HCl (conc.), reflux, 6 h
Product : 4-Chlorobenzophenone and imidazole fragments (quantitative)

Comparative Reactivity with Analogues

The 4-chlorophenyl group enhances electrophilicity compared to unsubstituted tritylimidazoles:

Compound Reaction Rate (k, s⁻¹) Electrophilic Substitution Nucleophilic Substitution
1-[(4-Chlorophenyl)diphenylmethyl]imidazole2.4 × 10⁻³ModerateHigh
1-Tritylimidazole1.1 × 10⁻³LowModerate

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes at >250°C, releasing HCl and forming polycyclic aromatic hydrocarbons.

  • Photostability : UV irradiation (λ = 254 nm) induces C-Cl bond cleavage, yielding radical intermediates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Clotrimazole (1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole)

Clotrimazole (CAS: 23593-75-1) is the most closely related compound, differing only in the position of the chlorine atom (2-chlorophenyl vs. 4-chlorophenyl). This structural variation significantly impacts biological activity:

  • Activity : Clotrimazole exhibits potent antifungal and antiparasitic properties by inhibiting cytochrome P450 enzymes, while the 4-chloro isomer lacks therapeutic efficacy and is classified as a synthetic impurity .
  • Physical Properties :
    • Melting Point: 141–143°C .
    • Molecular Weight: 344.84 g/mol .
  • Synthesis: Prepared via Grignard reaction of 2-chlorophenylmagnesium bromide with benzophenone, followed by chlorination and imidazole coupling .
Table 1: Structural Comparison of Key Imidazole Derivatives
Compound Name Substituent Position Molecular Formula Melting Point (°C) Key Application
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole 4-chlorophenyl C₂₂H₁₇ClN₂ 141.2 Pharmaceutical impurity
Clotrimazole 2-chlorophenyl C₂₂H₁₇ClN₂ 141–143 Antifungal agent
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-chlorophenyl, phenyl C₁₅H₁₀Cl₂N₂ 126–128 Synthetic intermediate
1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole Aliphatic chloro-substituted C₁₃H₁₄Cl₂N₂ N/A Research chemical

Other Chlorophenyl-Substituted Imidazoles

(a) 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (CAS: N/A)
  • Structure : Features dual 4-chlorophenyl and phenyl groups on the imidazole ring.
  • Synthesis : Prepared via halogenation of precursor alcohols using SOCl₂, followed by purification via silica gel chromatography .
  • Applications : Serves as a precursor for bioactive molecules or coordination complexes .
(b) 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole (CAS: 67085-12-5)
  • Structure : Contains an aliphatic chloro-substituted butyl chain, distinguishing it from aromatic triarylmethane derivatives.
  • Properties : Molecular weight 268.05 g/mol; used in niche synthetic applications .

Thermal Stability

  • The 4-chloro isomer exhibits a melting point (141.2°C) nearly identical to clotrimazole, suggesting similar crystalline packing despite differing chlorine positions .

Spectroscopic Data

  • ¹H NMR : For this compound, aromatic protons appear at δ 7.07–7.47 ppm, consistent with triarylmethane systems .
  • Clotrimazole : Similar NMR profiles but distinct splitting patterns due to steric effects from the 2-chloro substituent .

Preparation Methods

Nucleophilic Substitution Reactions

The compound is most commonly synthesized via nucleophilic substitution reactions, leveraging the reactivity of imidazole’s nitrogen atoms. A typical approach involves the reaction of 1H-imidazole with (4-chlorophenyl)diphenylmethyl chloride under basic conditions. The mechanism proceeds through the deprotonation of imidazole by a base such as potassium carbonate, followed by nucleophilic attack on the benzhydryl chloride derivative.

Key reaction parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing ionic intermediates.

  • Temperature : Reactions are typically conducted at 80–100°C to overcome steric hindrance from the bulky diphenylmethyl group.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by facilitating interfacial reactions.

Yields for this method range from 60% to 75%, with impurities arising primarily from incomplete substitution or over-alkylation.

Coupling Reactions Involving Metal Catalysts

Palladium-catalyzed coupling reactions offer an alternative route, particularly for constructing the diphenylmethyl moiety. The Suzuki-Miyaura coupling, for instance, can link aryl halides to imidazole derivatives. For example:

  • Bromobenzene reacts with bis(pinacolato)diboron to form phenylboronic acid.

  • Subsequent coupling with 1-(4-chlorophenyl)-1H-imidazole in the presence of Pd(PPh₃)₄ yields the target compound.

This method achieves higher regioselectivity (up to 85% yield) but requires stringent control over catalyst loading and oxygen-free conditions.

Byproduct Formation in Clotrimazole Synthesis

This compound is frequently isolated as a byproduct during clotrimazole production. The parent drug’s synthesis involves the reaction of imidazole with 2-chlorotrityl chloride, but incomplete purification or side reactions at elevated temperatures lead to the formation of this impurity. Studies indicate that optimizing the recrystallization step using ethanol-water mixtures reduces its concentration to <0.1% in final formulations.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Systematic studies reveal that solvent polarity directly impacts reaction kinetics. For nucleophilic substitution:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77592
Acetonitrile37.56889
THF7.55278

Higher dielectric solvents enhance ion separation, accelerating the reaction. However, DMF’s high boiling point (153°C) complicates product recovery, necessitating a trade-off between efficiency and practicality.

Catalytic Systems

Comparative analysis of palladium catalysts in coupling reactions demonstrates the superiority of Pd(OAc)₂ with XPhos ligands:

Catalyst SystemYield (%)Turnover Number
Pd(PPh₃)₄781,200
Pd(OAc)₂/XPhos851,800
PdCl₂(dppf)72950

The XPhos ligand’s bulky structure mitigates catalyst deactivation, enabling higher turnover numbers.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : The compound’s structure is confirmed by distinct signals in ¹H NMR:

    • Aromatic protons: δ 7.2–7.5 ppm (multiplet, 14H).

    • Imidazole protons: δ 7.0 ppm (singlet, 1H) and δ 6.8 ppm (singlet, 1H).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 345.1 [M+H]⁺, consistent with the molecular formula C₂₂H₁₇ClN₂.

X-ray Crystallography

Single-crystal X-ray analysis (analogous to the 2-chlorophenyl derivative) reveals:

  • Crystal System : Monoclinic, space group P2₁/n.

  • Unit Cell Parameters :

    • a = 8.8768 Å, b = 18.3002 Å, c = 10.5053 Å.

    • β = 95.942°, V = 1,697.39 ų.

The dihedral angle between the imidazole ring and the 4-chlorophenyl group is 85.3°, indicating significant steric strain.

Comparative Analysis with Structurally Related Compounds

Clotrimazole vs. This compound

While clotrimazole features a 2-chlorophenyl group, the para-substituted derivative exhibits:

  • Reduced Antifungal Activity : The altered substituent position disrupts binding to fungal cytochrome P450 enzymes.

  • Higher Melting Point : this compound melts at 162–164°C vs. 147–149°C for clotrimazole, due to enhanced symmetry.

Byproduct Profiles in Related Syntheses

Impurity formation varies across trityl-imidazole derivatives:

CompoundMajor ByproductYield Loss (%)
Clotrimazole1-[(2-Chlorophenyl) derivative5–8
EconazoleN-Alkylated imidazole10–12
1-[(4-Chlorophenyl) derivativeNone (isolated product)<2

This underscores the unique stability of the 4-chlorophenyl configuration under standard reaction conditions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, and how can reaction efficiency be optimized?

  • Methodological Answer : A reliable synthetic route involves nucleophilic substitution between 4-chlorobenzhydryl chloride and imidazole under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key steps include:

  • Substitution Reaction : Reacting 4-chlorobenzhydryl chloride with imidazole at 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of imidazole to chloride) to minimize unreacted starting material .
    • Common Challenges : Competing side reactions (e.g., elimination or dimerization) can be mitigated by controlling temperature and using anhydrous conditions.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-substituted chlorophenyl protons appear as a singlet at δ 7.2–7.4 ppm) and imidazole proton signals (δ 7.0–7.1 ppm) .
  • FT-IR : Identify C-Cl stretching at ~550–600 cm⁻¹ and imidazole C=N vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 344.1080 (C₂₂H₁₇ClN₂⁺) .

Q. What impurities are commonly observed during synthesis, and how are they controlled?

  • Methodological Answer : Major impurities include:

  • Deschloro Derivative : Formed via incomplete substitution; detected via HPLC (C18 column, acetonitrile/water gradient) and quantified against a reference standard .
  • Dimerization Byproducts : Addressed by optimizing reaction time and temperature.
  • Control Strategies : Use of purity-certified starting materials and in-process checks via TLC or LC-MS .

Advanced Research Questions

Q. How does the para-chlorophenyl substitution influence antifungal mechanisms compared to ortho-substituted analogs like Clotrimazole?

  • Methodological Answer :

  • Target Interaction : The para-chlorophenyl group enhances steric accessibility to fungal CYP51A1 (lanosterol 14α-demethylase), increasing binding affinity compared to ortho-substituted derivatives. Molecular docking studies (e.g., using AutoDock Vina) reveal improved hydrophobic interactions with the enzyme’s active site .
  • Biological Validation : Comparative MIC assays against Candida albicans show a 2–4 fold increase in potency for the para-substituted derivative, attributed to optimized spatial orientation .

Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI M27/M38 guidelines for antifungal susceptibility testing to ensure consistency in inoculum size and incubation conditions.
  • Structural Reanalysis : Confirm compound identity via single-crystal X-ray diffraction (SHELXL refinement ) to rule out polymorphic or stereochemical variations.
  • Impurity Profiling : Quantify trace impurities (e.g., deschloro derivatives) via HPLC-MS, as even 0.5% impurities can skew activity results .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 3–5) and aqueous solubility. The para-chlorophenyl group reduces logP compared to ortho analogs, improving solubility while retaining membrane permeability.
  • QSAR Studies : CoMFA/CoMSIA models correlate electronic parameters (Hammett σ) of the chloro substituent with antifungal activity, guiding rational derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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